Oxytocin, glynh2(10)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

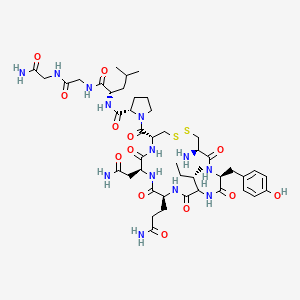

Oxytocin, glynh2(10)-, commonly known as oxytocin, is a nonapeptide hormone composed of nine amino acids: cysteine, tyrosine, isoleucine, glutamine, asparagine, cysteine, proline, leucine, and glycine. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Oxytocin plays a crucial role in social bonding, reproduction, childbirth, and lactation. It is also involved in various physiological processes, including metabolism, cardiovascular regulation, and stress response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most common method for synthesizing oxytocin is solid-phase peptide synthesis (SPPS). This technique involves the sequential assembly of amino acids on a solid support, typically using 9-fluorenylmethoxycarbonyl (Fmoc) as the protecting group. The process includes peptide assembly, side chain deprotection, cleavage from the solid support, oxidative folding, purification, and analysis .

Industrial Production Methods

Industrial production of oxytocin involves optimizing the SPPS process for large-scale synthesis. This includes using automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation. The stability of oxytocin injections can be improved by adjusting the pH and using stabilizing agents such as chlorobutanol .

Analyse Des Réactions Chimiques

Types of Reactions

Oxytocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues is particularly susceptible to oxidation and reduction reactions .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bridge.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the disulfide bridge.

Substitution: Amino acid substitutions can be performed using specific reagents and conditions to modify the peptide sequence

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of oxytocin, as well as various analogs with modified amino acid sequences .

Applications De Recherche Scientifique

Oxytocin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in social behavior, stress response, and metabolic regulation.

Medicine: Used clinically to induce labor, control postpartum hemorrhage, and manage certain psychiatric disorders such as autism spectrum disorders and social anxiety

Industry: Employed in the development of peptide-based drugs and therapeutic agents

Mécanisme D'action

Oxytocin exerts its effects by binding to specific G-protein-coupled receptors (oxytocin receptors) located in various tissues, including the brain, uterus, and mammary glands. This binding activates intracellular signaling pathways, such as phospholipase C, which leads to the mobilization of intracellular calcium and subsequent physiological responses. These responses include uterine contractions during childbirth, milk ejection during lactation, and modulation of social behaviors .

Comparaison Avec Des Composés Similaires

Oxytocin is structurally similar to other nonapeptide hormones, such as vasopressin. Both peptides have a disulfide bridge and share a similar amino acid sequence, but they differ in their physiological functions. While oxytocin primarily regulates reproductive and social behaviors, vasopressin is involved in water retention and blood pressure regulation. Other similar compounds include mesotocin, isotocin, and vasotocin, which are found in non-mammalian species and have analogous functions .

Conclusion

Oxytocin, glynh2(10)-, is a versatile and essential hormone with significant roles in reproduction, social behavior, and various physiological processes. Its synthesis, chemical reactions, and applications in scientific research make it a valuable compound in both academic and industrial settings. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and importance in the field of biochemistry and medicine.

Propriétés

Numéro CAS |

21687-84-3 |

|---|---|

Formule moléculaire |

C45H69N13O13S2 |

Poids moléculaire |

1064.2 g/mol |

Nom IUPAC |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N13O13S2/c1-5-23(4)37-44(70)52-27(12-13-33(47)60)40(66)54-30(17-34(48)61)41(67)56-31(21-73-72-20-26(46)38(64)53-29(42(68)57-37)16-24-8-10-25(59)11-9-24)45(71)58-14-6-7-32(58)43(69)55-28(15-22(2)3)39(65)51-19-36(63)50-18-35(49)62/h8-11,22-23,26-32,37,59H,5-7,12-21,46H2,1-4H3,(H2,47,60)(H2,48,61)(H2,49,62)(H,50,63)(H,51,65)(H,52,70)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)/t23-,26-,27-,28-,29-,30-,31-,32-,37?/m0/s1 |

Clé InChI |

SJYQCRGUNFCHAU-RAXIIFOESA-N |

SMILES isomérique |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)

![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)

![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)

![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)

![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)